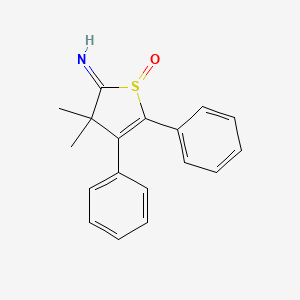
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound that features a thiophene ring fused with an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2,4-diphenylthiophene-1,1-dioxide with ammonia or primary amines under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that may include the presence of a catalyst or a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-2,4-diphenylthiophene-1,1-dioxide
- 2-Imino-3,3-dimethyl-4,5-diphenylthiophene
- 2-Amino-3,3-dimethyl-4,5-diphenylthiophene
Uniqueness
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to the presence of both the imine group and the thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The imine group provides reactivity towards nucleophiles, while the thiophene ring offers stability and electronic properties that are beneficial in materials science.
Eigenschaften
CAS-Nummer |
113002-11-2 |
|---|---|
Molekularformel |
C18H17NOS |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1-oxo-4,5-diphenylthiophen-2-imine |
InChI |
InChI=1S/C18H17NOS/c1-18(2)15(13-9-5-3-6-10-13)16(21(20)17(18)19)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
InChI-Schlüssel |
HCJVRYBIKJKRGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(S(=O)C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


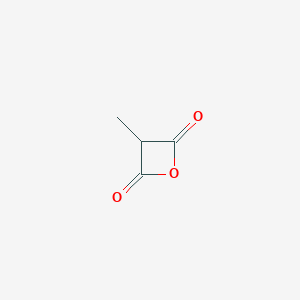
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
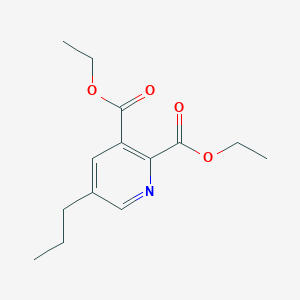

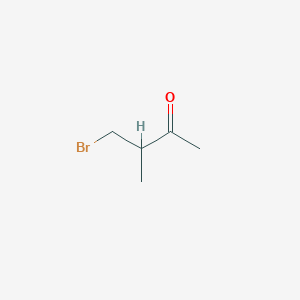
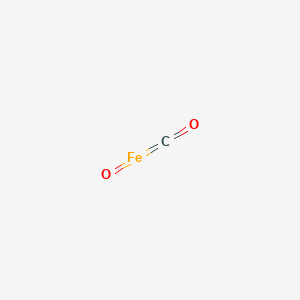
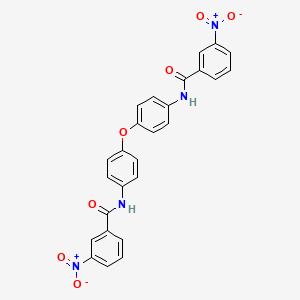
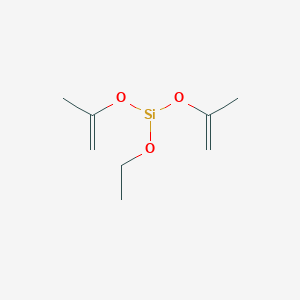

![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
